molecular formula C18H15BrN4O3S B414310 N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 331272-60-7

N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B414310
CAS No.: 331272-60-7
M. Wt: 447.3g/mol
InChI Key: QYHNBWAIMRRWQY-UHFFFAOYSA-N
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Description

The compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of bromine (Br) and nitro group (-NO2) suggests that it might have interesting reactivity. The pyrimidine ring is a common motif in many biological molecules, including nucleotides .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction. The bromophenyl and nitrophenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, which is aromatic, would contribute to the compound’s stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine, which could then participate in further reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. The presence of the bromine atom and the nitro group could make the compound relatively dense and polar. The pyrimidine ring could contribute to the compound’s UV/visible absorption properties .

Scientific Research Applications

Synthesis Techniques and Derivatives

The compound N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, as part of the broader family of 1,2,3,4-tetrahydropyrimidine derivatives, is synthesized through various techniques, including the Biginelli reaction. These methods have been optimized for high yield and purity, incorporating elements like microwave irradiation and solvent-free conditions. The derivatives produced through these syntheses are investigated for their potential applications in pharmaceuticals and material science due to their structural diversity and biological activity (Ning Pan, Wenwen Zhang, Qingjian Liu, 2009; V. L. Gein, T. M. Zamaraeva, M. Dmitriev, 2018).

Structural and Electronic Characterization

In-depth structural and electronic characterizations of tetrahydropyrimidine derivatives are carried out using techniques such as X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT). These studies reveal insights into the compounds' molecular structures, conformations, and electronic properties, providing a foundation for understanding their reactivity and potential applications in various fields (H. Memarian, M. Ranjbar, H. Sabzyan, M. Habibi, Takayoshi Suzuki, 2013).

Biological Activities

Derivatives of 1,2,3,4-tetrahydropyrimidine exhibit a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. These activities are attributed to their unique structural features, making them valuable for the development of new therapeutic agents. Specific derivatives have shown significant inhibition against various bacterial and fungal strains, as well as cancer cell lines, highlighting their potential in drug development and as leads for further pharmaceutical research (M. Verma, P. Verma, 2022; J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact. If the compound is a solid, measures should be taken to prevent dust formation .

Future Directions

Further studies could be conducted to determine the compound’s properties and potential applications. This could include testing its biological activity, studying its reactivity, or investigating its photophysical properties .

Properties

IUPAC Name

N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(27)20-10)11-2-8-14(9-3-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHNBWAIMRRWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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